Methoxyvone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-5-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-8-13(19-2)9-16-17(11)14(18)10-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETSDIPTVSZMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Analog Development of Methoxyvone
Established Synthetic Pathways for Methoxyvone Core Structure
The synthesis of the isoflavone (B191592) core of this compound generally follows established methodologies for isoflavonoid (B1168493) chemistry, primarily revolving around the construction of the chromone (B188151) ring and the introduction of the C3-phenyl group.
Precursor Chemistry and Reaction Schemes
The most common and established route to this compound and other isoflavones is the deoxybenzoin (B349326) pathway. rsc.org This method involves the formation of a 2'-hydroxydeoxybenzoin intermediate, which is then cyclized to form the isoflavone skeleton.
A specific synthetic route for this compound has been detailed, starting from 3,5-orcinol (orcinol): google.com
Hoesch Reaction: The synthesis begins with the reaction of orcinol (B57675) with benzyl (B1604629) cyanide. This acid-catalyzed acylation, known as the Hoesch reaction, forms the key intermediate, 2,4-dihydroxy-6-methyl deoxybenzoin.
Cyclization: The deoxybenzoin intermediate is then cyclized to introduce the C2 carbon of the chromone ring. This is achieved using triethyl orthoformate in the presence of a morpholine (B109124) catalyst, yielding 5-methyl-7-hydroxyisoflavone (B191852).
Alternative precursors for general isoflavone synthesis include phenols and phenylacetic acids (or their derivatives like acyl chlorides), which can be reacted under Friedel-Crafts acylation conditions to form the deoxybenzoin intermediate. rsc.org
| Table 1: Key Reaction Steps in a this compound Synthesis Pathway google.com | | :--- | :--- | :--- | :--- | | Step | Reactants | Key Reagent/Catalyst | Product | | 1 | 3,5-Orcinol, Benzyl Cyanide | Acid (Hoesch Reaction) | 2,4-dihydroxy-6-methyl deoxybenzoin | | 2 | 2,4-dihydroxy-6-methyl deoxybenzoin | Triethyl orthoformate, Morpholine | 5-methyl-7-hydroxyisoflavone | | 3 | 5-methyl-7-hydroxyisoflavone | Methyl sulfate (B86663) | 5-Methyl-7-methoxyisoflavone (B191856) |
Catalytic Methodologies in this compound Synthesis
Catalysis is integral to the efficient synthesis of the isoflavone scaffold. In the specific pathway described for this compound, morpholine acts as a base catalyst in the cyclization step. google.com More broadly, the synthesis of isoflavones employs a range of advanced catalytic methods, primarily metal-catalyzed cross-coupling reactions. rsc.org
These modern techniques often build the isoflavone skeleton by coupling a pre-functionalized chromone with an aryl group. Common catalytic strategies include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple a 3-iodochromone intermediate with various phenylboronic acids. nih.govacs.org This method is highly versatile for creating a library of isoflavone analogs by varying the boronic acid partner. nih.gov
Negishi and Stille Cross-Coupling: These reactions also utilize metal catalysts to form the crucial C3-aryl bond of the isoflavone core. rsc.org For instance, a Negishi coupling can involve the reaction of a C-3 zincated chromone with an aryl iodide, catalyzed by palladium. rsc.org
C-H Activation: Advanced methodologies are being developed that utilize C-H activation protocols, which offer a more atom-economical approach by eliminating the need for pre-functionalized starting materials. rsc.org
Oxidative Rearrangement: An alternative biomimetic route involves the oxidative rearrangement of a chalcone (B49325) precursor. This transformation can be facilitated by reagents such as thallium(III) acetate (B1210297) with a catalytic amount of perchloric acid, which promotes the migration of the B-ring from C-2 to C-3 to form the isoflavone structure. rsc.orgresearchgate.net
Novel Synthetic Approaches and Route Optimization
Research in isoflavone synthesis continually seeks to improve efficiency, increase yields, and align with the principles of sustainable chemistry.
High-Yield Reaction Condition Development
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, particularly in the cyclization step of the deoxybenzoin route. For the synthesis of the related isoflavone, glycitein, microwave heating was used to cyclize the deoxybenzoin intermediate with N,N-dimethylformamide and boron trifluoride diethyl etherate, followed by the addition of methanesulfonyl chloride. acs.orgacs.org This energy-efficient technique can reduce reaction times from hours to minutes. jddhs.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions. For example, a lipase-mediated approach for the synthesis of 3-selanyl-isoflavones from 2-hydroxyphenyl enaminones achieved high yields of 87-95% in a short time at 30°C. mdpi.com Such biocatalytic methods represent a promising avenue for high-yield isoflavone synthesis.
| Table 2: Comparison of Synthetic Methodologies for Isoflavone Synthesis | | :--- | :--- | :--- | :--- | | Methodology | Key Features | Reported Yields | Reference | | Classical Deoxybenzoin Route | Multi-step, traditional heating | Moderate (e.g., 26% total) | google.com | | Suzuki-Miyaura Coupling | Versatile, palladium-catalyzed | 49.6–89.7% | nih.gov | | Microwave-Assisted Cyclization | Rapid heating, shorter reaction times | 77% for intermediate, 26% for final step | acs.orgacs.org | | Lipase-Mediated Synthesis | Biocatalytic, mild conditions, high selectivity | 87–95% | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.comthepharmajournal.com These principles are increasingly being applied to the synthesis of complex molecules like isoflavones.
Alternative Solvents and Catalysts: A key goal of green chemistry is to replace hazardous organic solvents and toxic metal catalysts. ijesrr.org The lipase-catalyzed synthesis of isoflavone derivatives is an excellent example, using ethyl acetate as a solvent and an enzyme as a green catalyst, thereby avoiding harsh conditions and environmentally harmful reagents. mdpi.com
Energy Efficiency: Techniques like microwave-assisted synthesis not only improve yields but also align with green chemistry by reducing energy consumption compared to conventional heating methods. jddhs.com
Biosynthesis: A frontier in green chemistry is the use of engineered microorganisms to produce valuable chemicals. The heterologous synthesis of isoflavonoids in engineered yeasts, such as Saccharomyces cerevisiae, represents a sustainable alternative to traditional chemical synthesis. nih.govfrontiersin.org By introducing the biosynthetic pathway genes from plants into yeast, isoflavone precursors and final products can be produced through fermentation, a process that operates at ambient temperature and pressure using renewable feedstocks. frontiersin.org
Design and Synthesis of this compound Analogs for Research Probing
This compound itself is a synthetic isoflavone, and its core structure serves as a scaffold for creating new analogs for research purposes. biosynth.com The design and synthesis of these analogs allow for the systematic investigation of structure-activity relationships.
The synthesis of isoflavone analogs is often achieved through late-stage functionalization or by employing versatile synthetic routes that allow for diversification. nih.gov
Ring Functionalization: Analogs can be created by introducing various substituents onto the A-, B-, and C-rings of the isoflavone skeleton. For example, aminomethyl derivatives of 7-hydroxy-5-methoxyisoflavones have been synthesized to explore their potential as cyclin-dependent kinase (CDK) inhibitors. researchgate.net This was achieved by protecting the 7-hydroxy group, methylating the 5-hydroxy group, deprotecting, and finally performing an aminomethylation reaction. researchgate.net
Molecular Hybridization: This strategy involves combining the isoflavone scaffold with other pharmacologically active moieties.
Coupling Reactions for Diversity: The Suzuki-Miyaura coupling is a powerful tool for generating a wide range of analogs. By starting with a common 3-iodochromone intermediate, a multitude of B-ring analogs can be synthesized by using different phenylboronic acids. nih.gov This approach has been used to create libraries of isoflavone derivatives for screening as potential anticancer agents. nih.govacs.org Similarly, fluorinated isoflavone analogs have been synthesized from a 4'-fluorodeoxybenzoin precursor to probe their biological activity. mdpi.com
The development of these analogs is essential for probing molecular targets and understanding the mechanisms through which isoflavones exert their biological effects.
Rational Design of Structural Variants
The rational design of this compound (5-methyl-7-methoxyisoflavone) analogs is grounded in a thorough understanding of the isoflavone scaffold and the influence of various functional groups on biological activity. The core isoflavone structure, consisting of two aromatic rings (A and B) linked by a heterocyclic pyrone ring (C), offers multiple sites for chemical modification. The design of structural variants often focuses on balancing lipophilicity and hydrophilicity to optimize cell permeability and target engagement.
A key consideration in the design of this compound analogs is the role of the methoxy (B1213986) group. While methoxy groups can contribute to increased lipophilicity, which may enhance membrane transport, excessive lipophilicity can lead to poor aqueous solubility. scielo.br Therefore, a common strategy involves the introduction of polar functional groups, such as hydroxyl moieties, to counterbalance the lipophilic nature of the methoxy group. scielo.br This approach aims to achieve a more favorable pharmacokinetic profile.
Structure-activity relationship studies on related methoxyflavones have provided valuable insights for the rational design of this compound analogs. The position of substituents on both the A and B rings has been shown to be critical for biological activity. For instance, modifications at the C-5, C-6, C-7, and C-8 positions of the A-ring, as well as various positions on the B-ring, can significantly impact the molecule's interaction with biological targets. The strategic placement of electron-donating or electron-withdrawing groups can modulate the electronic properties of the isoflavone core, influencing its binding affinity to target proteins.
The development of new synthetic methods has expanded the possibilities for creating diverse this compound analogs. For example, the Suzuki-Miyaura coupling reaction has been utilized as a key step in the divergent total synthesis of various isoflavone natural products, allowing for the introduction of a wide range of substituents on the B-ring. This method provides a versatile platform for systematically exploring the impact of B-ring modifications on biological activity.
Library Synthesis and Screening Methodologies
To efficiently explore the vast chemical space around the this compound scaffold, researchers employ library synthesis and high-throughput screening (HTS) techniques. Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large collections of structurally related compounds.
Library Synthesis:
Solution-phase parallel synthesis is a widely adopted strategy for the creation of isoflavone libraries. This approach allows for the simultaneous synthesis of a multitude of analogs in a spatially addressed format, typically in 96-well plates. The process often involves a multi-step reaction sequence where a common core intermediate is reacted with a diverse set of building blocks to generate a library of final products. This methodology facilitates the systematic variation of substituents at different positions of the isoflavone core. For instance, a library can be designed to explore a range of functionalities at the C-6, C-8, and C-4' positions, starting from a common precursor. researchgate.net The use of reliable and high-yielding reactions is crucial for the success of solution-phase parallel synthesis. hkbu.edu.hk
Screening Methodologies:
Once a library of this compound analogs has been synthesized, it is subjected to high-throughput screening to identify compounds with desired biological activities. The choice of screening assay depends on the therapeutic target of interest.
Virtual Screening: Computational methods, such as molecular docking, are increasingly used as a preliminary screening tool. nih.govfrontiersin.org Virtual screening allows for the rapid in silico evaluation of large compound libraries against a specific protein target. scielo.brresearchgate.net By predicting the binding affinity and mode of interaction, virtual screening can help prioritize a smaller subset of compounds for experimental testing, thereby saving time and resources. nih.govfrontiersin.org
Cell-Based Assays: For indications such as cancer, cell-based assays are fundamental for identifying active compounds. High-throughput screening of isoflavone libraries against various cancer cell lines is a common practice. mdpi.com Assays such as the MTT assay are used to assess cell proliferation and identify cytotoxic compounds. mdpi.com Further characterization of hits may involve assays to measure apoptosis, cell cycle arrest, and other cellular processes. nih.govmdpi.com
Biochemical Assays: If a specific molecular target, such as a kinase, is known, biochemical assays can be employed for screening. nih.gov Kinase inhibitor screens are an efficient way to identify compounds that modulate the activity of specific kinases involved in disease pathways. nih.gov These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
The data generated from high-throughput screening is analyzed to identify "hits"—compounds that exhibit significant activity in the primary assay. These hits are then subjected to further validation and secondary screening to confirm their activity, determine their potency (e.g., IC50 values), and assess their selectivity. This iterative process of library synthesis, screening, and hit optimization is central to the development of novel and more effective this compound-based therapeutic agents.
Advanced Analytical Methodologies for Methoxyvone Research
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Methoxyvone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of a related compound, 5,7-dihydroxy-4'-methoxyisoflavone (Biochanin A), a characteristic singlet for the H-2 proton of the isoflavone (B191592) core is observed at approximately δ 8.19 ppm. nih.gov The methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet around δ 3.91 ppm. nih.gov The aromatic protons on the A and B rings exhibit complex splitting patterns (e.g., AX and A₂B₂ systems) that are crucial for confirming the substitution pattern. nih.gov For this compound itself, the signals for the methyl group would also be present in the aliphatic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. For the isoflavone skeleton of 5,7-dihydroxy-4'-methoxyisoflavone, the carbonyl carbon (C-4) resonates at approximately δ 181.7 ppm, while the C-2 carbon appears around δ 155.1 ppm. nih.govtesisenred.net The carbon of the methoxy group is typically found at about δ 55.9 ppm. nih.gov Analysis of these shifts, along with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of all carbon signals, confirming the isoflavone backbone and the positions of the methyl and methoxy substituents. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methoxyisoflavone Analogs
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.19 (s) | ~155.1 |
| C-3 | - | ~121.5-124.0 |
| C-4 | - | ~181.7 |
| H-5 | Aromatic region | ~157.3-162.0 |
| H-6 | Aromatic region | ~98.9-105.0 |
| H-8 | Aromatic region | ~94.0-103.6 |
| H-2'/H-6' | Aromatic region | ~129.5-130.5 |
| H-3'/H-5' | Aromatic region | ~114.0-115.9 |
| C-4' | - | ~150.7-160.0 |
| -OCH₃ | ~3.80-3.91 (s) | ~55.9 |
Note: Data is compiled from studies on various methoxyisoflavones and may not represent the exact values for this compound. The exact chemical shifts can vary depending on the solvent and specific substitution pattern. nih.govnih.gov
Mass Spectrometry (MS) Applications for Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₇H₁₄O₃, corresponding to a molecular weight of 266.29 g/mol . mdpi.com In electrospray ionization (ESI), this compound is typically observed as a protonated molecule [M+H]⁺ at an m/z of 267.1. frontiersin.org
The fragmentation of isoflavones under MS is well-characterized and provides significant structural information. A common fragmentation pathway is the retro-Diels-Alder (RDA) reaction in the C-ring, which helps to identify the substitution on the A and B rings. researchgate.net Other characteristic fragmentations include the loss of small neutral molecules like CO (carbon monoxide) and H₂O (water), as well as the loss of a methyl radical (•CH₃) from the methoxy group. researchgate.net The MS/MS spectrum of this compound shows a prominent peak at m/z 211.1, corresponding to the loss of fragments from the heterocyclic C-ring. frontiersin.org
Table 2: Common Mass Spectrometry Fragments of Methoxyisoflavone
| m/z Value | Ion | Possible Origin |
| 267.1 | [M+H]⁺ | Protonated molecular ion |
| 252.1 | [M+H-CH₃]⁺ | Loss of a methyl radical |
| 239.1 | [M+H-CO]⁺ | Loss of carbon monoxide |
| 211.1 | Fragment Ion | Result of C-ring fragmentation |
Note: Fragmentation patterns can vary based on the ionization technique and collision energy used. frontiersin.orgresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Fingerprinting
The IR spectrum of this compound and related isoflavones displays characteristic absorption bands. A strong absorption peak corresponding to the conjugated carbonyl group (C=O) of the γ-pyrone ring is typically observed in the region of 1624-1660 cm⁻¹. nih.govnih.govfda.gov.tw Bands in the 1480-1580 cm⁻¹ range are indicative of C=C stretching within the aromatic rings. nih.govnih.gov The presence of the methoxy group is confirmed by C-O stretching vibrations, often seen around 1063-1270 cm⁻¹. nih.govmdpi.com A patent for different crystal forms of 5-methyl-7-methoxy-isoflavone details numerous specific IR absorption peaks that can be used to distinguish between polymorphs. For example, one crystal form exhibits characteristic peaks at 3073.6, 1636.6, 1600.8, and 1259.9 cm⁻¹. researchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoflavones typically exhibit two major absorption bands. For this compound analogs, these are generally found in the ranges of 247-276 nm (Band II) and 302-338 nm (Band I). nih.govfda.gov.twmdpi.com The exact position and intensity of these bands (λmax) are sensitive to the substitution pattern on the aromatic rings and the solvent used for analysis. nih.govfda.gov.tw
Table 3: Spectroscopic Fingerprinting Data for Methoxyisoflavone and Analogs
| Spectroscopic Technique | Feature | Typical Wavenumber/Wavelength |
| Infrared (IR) | C=O stretch (conjugated) | 1624-1660 cm⁻¹ |
| C=C stretch (aromatic) | 1480-1580 cm⁻¹ | |
| C-O stretch (ether) | 1063-1270 cm⁻¹ | |
| Ultraviolet-Visible (UV-Vis) | Band II Absorption (λmax) | 247-276 nm |
| Band I Absorption (λmax) | 302-338 nm |
Note: Values are compiled from various methoxyisoflavone compounds and can vary based on the specific structure and analytical conditions. nih.govnih.govfda.gov.twmdpi.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or metabolites, as well as for its isolation and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
HPLC is the method of choice for the analysis and purification of this compound and other isoflavones due to its high resolution and versatility. jfda-online.com Reversed-phase HPLC, typically using a C18 column, is widely employed for separating isoflavones based on their polarity. fda.gov.twjfda-online.com
For purity assessment, a gradient elution system is often used to effectively separate this compound from any potential impurities. A typical mobile phase consists of a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. fda.gov.twjfda-online.com Detection is commonly performed using a UV detector, set at the λmax of the isoflavone, or a diode array detector (DAD) which can acquire the full UV spectrum of the eluting peaks for identification purposes. jfda-online.com The purity of this compound can be determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. A study on the purification of a related compound used preparative thin-layer chromatography (PTLC) after initial column chromatography, a technique that relies on the same separation principles as HPLC. nih.gov
Table 4: Representative HPLC Conditions for Isoflavone Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., increasing %B over time) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~260 nm or Diode Array Detector (DAD) |
Note: These are general conditions and must be optimized for the specific analysis of this compound. fda.gov.twjfda-online.com
Gas Chromatography (GC) for Volatile Metabolite Profiling
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. While LC-MS is more commonly used for the analysis of isoflavone metabolites, GC-MS offers a viable alternative, especially for profiling certain types of metabolites. mdpi.comyonsei.ac.kr
The analysis of non-volatile compounds like isoflavones and their primary metabolites (which are often hydroxylated or demethylated) by GC requires a chemical derivatization step to increase their volatility and thermal stability. mdpi.comresearchgate.net A common procedure involves silylation, where active hydrogens (e.g., from hydroxyl groups) are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.netnih.gov This is often a two-step process, starting with methoximation to protect carbonyl groups, followed by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Once derivatized, the metabolites can be separated on a GC column and identified by their mass spectra. GC-MS has been successfully used to identify and quantify isoflavone metabolites such as daidzein, genistein, and equol (B1671563) in biological samples. nih.gov This approach could theoretically be applied to study the metabolism of this compound, for instance, to detect O-demethylated or hydroxylated metabolites in urine or plasma after derivatization. However, research focusing specifically on the naturally volatile metabolites of this compound using GC-MS is not prominent in the literature, which primarily focuses on the analysis of the major, non-volatile conjugated and aglycone forms via LC-MS. mdpi.comnih.gov The volatile compounds found in isoflavone-rich sources like soy are typically aldehydes, alcohols, and ketones that contribute to flavor and aroma, rather than being direct metabolites of the isoflavones themselves. researchgate.net
Metabolomics and Pathway Analysis of this compound
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens through which to understand the fate and effects of xenobiotics like this compound (5-methyl-7-methoxyisoflavone). By identifying and quantifying the compound and its metabolic products, researchers can elucidate its biotransformation pathways and gain insights into its biological interactions.
The biotransformation of this compound in biological systems has been investigated through the analysis of human urine samples. These studies utilize advanced analytical techniques, primarily high-resolution mass spectrometry coupled with chromatographic separation, to identify the structures of resulting metabolites.
Research has successfully identified several metabolites of this compound, indicating that the compound undergoes significant Phase I metabolism. A study utilizing ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) on urine from regular users identified five distinct metabolites. nih.gov Another investigation using gas chromatography coupled to high accuracy mass spectrometry (GC/qTOF-MS) after oral administration isolated eight different metabolites. nih.gov
The primary metabolic transformations observed include O-demethylation of the methoxy group at the C-7 position and subsequent mono- and di-hydroxylation of the B-ring. researchgate.netchemicalbook.com The analytical approach in these studies typically involves enzymatic hydrolysis of urine samples to cleave conjugated metabolites (e.g., glucuronides), followed by liquid-liquid extraction to isolate the compounds of interest before instrumental analysis. nih.govnih.gov The fragmentation patterns observed during mass spectrometry, such as the characteristic retro-Diels-Alder fragmentation, are crucial for confirming the isoflavone structure of the metabolites. nih.govnih.govchemicalbook.com
A summary of identified metabolites from a UPLC-Q-TOF-MS study is presented below. nih.gov
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 5-methyl-7-hydroxy-isoflavone | O-demethylation |
| M2 | Monohydroxy-5-methyl-7-methoxyisoflavone | Hydroxylation |
| M3 | Dihydroxy-5-methyl-7-methoxyisoflavone | Dihydroxylation |
| M4 | Monohydroxy-5-methyl-7-hydroxy-isoflavone | O-demethylation + Hydroxylation |
| M5 | Dihydroxy-5-methyl-7-hydroxy-isoflavone | O-demethylation + Dihydroxylation |
While comprehensive quantitative metabolomic studies profiling this compound and all its metabolites are not extensively documented in public literature, the methodologies for such research are well-established within the analysis of isoflavones. These approaches are critical for determining the concentration of the parent compound and its metabolites in biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic studies.
Quantitative analysis typically employs hyphenated chromatographic and mass spectrometric techniques, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC/MS). mdpi.com Key aspects of this quantitative workflow include:
Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., plasma, urine, or cell culture media) is crucial. This often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Chromatographic Separation: A UHPLC system with a suitable column (e.g., a C18 column) is used to separate the parent compound from its various metabolites based on their physicochemical properties. mdpi.com
Mass Spectrometric Detection: A sensitive mass spectrometer is used for detection and quantification, often in a targeted mode like multiple reaction monitoring (MRM) for high specificity and sensitivity.
Method Validation: To ensure accuracy and reliability, the analytical method must be validated. This involves establishing parameters such as linearity (using calibration curves with a range of standard concentrations), precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org
Quality Control: Quality control (QC) samples, prepared at known concentrations, are run periodically throughout the analytical batch to monitor the performance of the instrument and ensure the consistency of the data. mdpi.com
Statistical analysis, such as analysis of variance (ANOVA) and partial least squares regression (PLSR), can then be applied to the quantitative data to correlate metabolite concentrations with specific biological effects or experimental conditions. nih.gov
The elucidation of this compound's metabolic pathways has been achieved by identifying its urinary metabolites. The data suggest two primary, competing Phase I metabolic pathways. nih.govchemicalbook.com
Pathway 1: Direct Hydroxylation: In this pathway, the parent this compound molecule first undergoes hydroxylation on the B-ring, leading to monohydroxylated and dihydroxylated metabolites that retain the 7-methoxy group.
Pathway 2: O-demethylation followed by Hydroxylation: This pathway begins with the O-demethylation of this compound at the C-7 position to form its primary hydroxylated metabolite, 5-methyl-7-hydroxy-isoflavone. This intermediate is then subject to further hydroxylation on the B-ring.
These biotransformations are characteristic of flavonoid metabolism and are primarily mediated by the cytochrome P450 (CYP) enzyme system. chemicalbook.comnih.gov Studies on other methoxylated flavonoids have shown that CYP1A1, CYP1A2, and CYP3A4 are the main isoforms involved in their oxidative metabolism. nih.gov this compound itself has been identified as an inhibitor of the enzyme aromatase (CYP19A1), indicating its interaction with the CYP system. abmole.commedchemexpress.comabmole.com Following these Phase I reactions, the resulting hydroxylated metabolites are expected to undergo Phase II conjugation (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion, which is why enzymatic hydrolysis is a necessary step for their analysis in urine.
Advanced Techniques for In Vitro Research Sample Analysis
In vitro experimental systems, such as cell cultures and organotypic slice cultures, are invaluable for investigating the biological activities of compounds like this compound. The analysis of samples from these experiments requires robust and sensitive techniques to ensure the data is reliable and reproducible.
Ensuring quality control and reproducibility is paramount in all stages of in vitro research, from experimental design to final data analysis. For studies involving this compound, several quality control measures are essential.
Compound Purity and Identity: A critical first step is the verification of the test compound itself. In one multi-tiered screening study, a compound labeled "this compound" in a commercial library was identified as 5-methyl-7-methoxyisoflavone (B191856). nih.gov As part of their quality control, the researchers validated their findings by retesting independent stocks of the compound and performing High-Performance Liquid Chromatography (HPLC) to confirm its purity. nih.gov This prevents misinterpretation of results due to impurities or incorrect compound identity.
Experimental Reproducibility: Reproducibility in in vitro assays is maintained through several practices:
Standardized Protocols: Adhering to detailed, standardized protocols for cell culture, compound treatment, and sample collection minimizes variability.
Use of Controls: Including positive and negative controls is fundamental. For example, in studies assessing the effects of this compound on oligodendrocyte precursor cells, platelet-derived growth factor (PDGF) and thyroid hormones (T3/T4) were used as known inducers of proliferation and differentiation, respectively, to serve as positive controls. nih.gov
Replication: Experiments should be repeated multiple times (i.e., biological replicates) to ensure the observed effects are consistent and not due to chance. nih.gov
Analytical Method Quality Control: During the analysis of samples from in vitro experiments, analytical quality control is crucial. For techniques like UHPLC/MS, this involves:
System Suitability Tests: Before running samples, the performance of the analytical system is checked to ensure it meets predefined criteria.
Calibration and QC Samples: As in quantitative metabolomics, calibration standards and QC samples are analyzed alongside the experimental samples to ensure the accuracy and precision of the measurements throughout the run. mdpi.com
Addressing Matrix Effects: The complex nature of biological samples (e.g., cell lysates, culture media) can interfere with analyte detection. Method development must account for and minimize these matrix effects to ensure reliable quantification.
The analysis of isoflavones, in general, can be complex due to factors affecting stability and recovery during extraction, which can jeopardize the reliability of results if not properly controlled. researchgate.net Therefore, a rigorous quality control framework is indispensable for generating high-quality, reproducible data in this compound research.
Molecular Mechanisms of Action of Methoxyvone in Biological Systems in Vitro and Preclinical Models
Modulation of Protein Synthesis Pathways
Research into Methoxyvone suggests it may influence protein metabolism by affecting nitrogen balance and the synthesis of new proteins, which are fundamental processes for anabolism (the buildup of complex molecules). phwsupplements.com
Positive nitrogen balance is a key indicator of an anabolic state, where the rate of protein synthesis exceeds the rate of protein breakdown. This compound is purported to promote nitrogen retention, a mechanism it shares with anabolic agents. phwsupplements.com The retention of nitrogen is crucial for the creation of new muscle tissue. biosynth.comphwsupplements.com Preclinical animal studies have suggested that supplementation with 5-methyl-7-methoxy-isoflavone can lead to significant weight gains, primarily attributed to lean muscle tissue. For instance, studies in livestock reportedly showed increased nitrogen retention and subsequent gains in body weight. phwsupplements.comoup.comoup.com This effect is believed to be linked to its ability to enhance the retention of key minerals like potassium, calcium, and phosphorous, which are essential for muscle and bone anabolism. chemicalbook.com The proposed mechanism involves initiating protein synthesis, which in turn creates a positive nitrogen balance within the biological system. phwsupplements.com
Table 1: Reported Effects of this compound on Anabolic Indicators in Preclinical Models
| Model/Species | Observed Effect | Proposed Mechanism | Reference |
| Livestock (various) | Increased weight gain (lean mass) | Increased nitrogen retention | phwsupplements.com |
| Pigs | Higher nitrogen retention | Anabolic effect | oup.com |
| General (Animal Studies) | Increased protein synthesis | Decreased cortisol levels | chemicalbook.com |
The primary anabolic claim for this compound is its ability to directly stimulate protein synthesis at the cellular level. phwsupplements.com This non-steroidal flavone (B191248) is suggested to work by increasing the efficiency of protein metabolism, leading to the buildup of skeletal muscle mass without the androgenic side effects associated with traditional steroids. phwsupplements.com The mechanism is described as the initiation of protein synthesis, which supports a state of positive nitrogen stability. phwsupplements.com In vitro studies using a large-scale chemical screen on neuronal cells identified this compound as one of the few flavones capable of increasing the protein levels of Arginase 1 (Arg1), an enzyme involved in cellular metabolic pathways. nih.govresearchgate.net This demonstrates a direct effect on the production of a specific protein.
Interaction with Cellular Signaling Pathways
This compound's biological effects are further defined by its interactions with various cellular signaling cascades. Unlike steroidal hormones, it appears to modulate different pathways related to cellular stress, catabolism, and growth.
A significant aspect of this compound's purported mechanism is its lack of interaction with the androgen receptor. Research and literature consistently classify it as a non-steroidal agent, highlighting that its anabolic effects are achieved without engaging androgenic pathways. phwsupplements.com This is a key distinction from anabolic steroids, which function by binding to and activating androgen receptors. The absence of androgenic activity suggests that this compound does not cause the typical side effects associated with steroidal compounds, as its molecular action bypasses this receptor system. phwsupplements.com
This compound is suggested to possess anti-catabolic properties, primarily through the reduction of cortisol levels. chemicalbook.comnavy.mil Cortisol is a primary glucocorticoid hormone that promotes catabolism (the breakdown of complex molecules), including muscle protein. By decreasing cortisol levels, this compound may help to shift the metabolic balance towards anabolism. phwsupplements.com This anti-catabolic action complements its proposed role in promoting protein synthesis, creating a more favorable environment for muscle growth and recovery from exercise. phwsupplements.comnavy.mil While the direct mechanism of glucocorticoid receptor antagonism is not fully detailed in available research, the observed reduction in cortisol from animal studies points toward an interaction with the glucocorticoid signaling pathway. chemicalbook.com
Investigations into the broader cellular effects of flavonoids have included this compound in screens for modulators of key stress-response pathways, such as those governed by Hypoxia-Inducible Factor (HIF) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).
HIF-1 is a transcription factor that plays a critical role in cellular adaptation to low oxygen (hypoxia). nih.gov In a study screening bioactive flavonoids for their ability to stabilize HIF-1, this compound was found to be inactive. nih.gov This suggests that this compound does not significantly engage the HIF-1 pathway as part of its primary mechanism of action.
The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Nrf2 activation leads to the expression of numerous cytoprotective genes. nih.gov In the same screening study, this compound was tested for its ability to activate Nrf2. While it did not rank among the most potent activators, it was shown to have some activity in this pathway. nih.gov Other research has also implicated this compound in modulating cellular synthesis pathways in various microorganisms, suggesting a role in cellular response systems. mdpi.comnih.govresearchgate.net
Table 2: this compound Activity on HIF and Nrf2 Signaling Pathways (In Vitro)
| Pathway | Assay | Result | Reference |
| HIF-1α Stabilization | HIF ODD-luc reporter | Inactive | nih.gov |
| Nrf2 Activation | ARE-luc reporter | 3.2 ± 0.35 (Fold Induction) | nih.gov |
Arginase 1 (Arg1) Transcriptional Induction Mechanisms
This compound has been identified as a transcriptional inducer of Arginase 1 (Arg1). jneurosci.org In a large-scale chemical screen of a library containing 2,000 FDA-approved drugs, natural products, and other biologically active small molecules, this compound was among the compounds that were found to increase the promoter activity of the Arg1 gene in a hippocampal cell line (HT22). jneurosci.org This initial finding was confirmed in a secondary screen where treatment with this compound led to an increase in Arg1 protein levels. jneurosci.org
The precise transcriptional mechanism by which this compound induces Arg1 has not been fully elucidated. However, studies on daidzein, another isoflavone (B191592) identified as an Arg1 inducer in the same screen, have shown that its effect is independent of the cyclic AMP (cAMP) and CREB (cAMP response element-binding protein) signaling pathways. jneurosci.org It is plausible that this compound may share a similar cAMP-independent mechanism of action, though direct evidence for this is currently lacking. The transcriptional regulation of Arg1 is complex and can be influenced by various transcription factors, including members of the nuclear receptor family. nih.gov Further research is required to identify the specific transcription factors and regulatory elements within the Arg1 promoter that are responsive to this compound.
Stimulator of Interferon Genes (STING) Pathway Modulation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. nih.gov This pathway is involved in various physiological and pathological processes, including host defense against infections and anti-tumor immunity. nih.gov
Despite the importance of the STING pathway in cellular signaling, there is currently no scientific literature available that directly investigates or establishes a link between this compound and the modulation of the STING pathway. Therefore, the role of this compound in STING signaling remains an uninvestigated area.
Cellular Target Identification and Validation
The identification and validation of specific cellular targets are crucial for understanding the molecular mechanisms of a compound. For this compound, some cellular activities have been reported, though a comprehensive target profile is not yet available.
Receptor Binding Studies in Vitro
To date, specific in vitro receptor binding studies for this compound have not been published. While isoflavones as a class are known to interact with estrogen receptors, with some exhibiting a high binding affinity chemicalbook.comoup.com, dedicated assays to determine the binding profile and affinity of this compound for specific receptors are not present in the available scientific literature. One study on a related compound, 7-hydroxy-5-methyl isoflavone ethyl carbonate ester, suggests potential binding to estrogen receptors, but this cannot be directly extrapolated to this compound.
Enzyme Inhibition Profiling
This compound has been reported to inhibit the activity of several enzymes. It is described as an inhibitor of aromatase, an enzyme involved in the metabolism of testosterone (B1683101). medchemexpress.comabmole.comchemicalbook.com Additionally, this compound has been identified as an inhibitor of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a key role in inflammatory responses. medchemexpress.comabmole.comchemicalbook.commedchemexpress.cn
In a study investigating the anti-proliferative effects of isoflavones, this compound was shown to inhibit the clonogenic survival of HCT116 human colon cancer cells in a dose-dependent manner. caymanchem.com
Table 1: Enzyme and Pathway Inhibition by this compound
| Target | Effect | Cell Line | Concentration | Inhibition Rate |
| Aromatase | Inhibition | Not Specified | Not Specified | Not Specified |
| NF-κB | Inhibition | Not Specified | Not Specified | Not Specified |
| Colony Formation | Inhibition | HCT116 | 10 µM | Not Specified |
| HCT116 | 20 µM | Not Specified | ||
| HCT116 | 40 µM | 55.3% |
This table is based on available data and highlights the need for more detailed quantitative studies (e.g., IC50 values) to fully characterize the inhibitory profile of this compound.
Protein-Protein Interaction Analysis
There is a lack of published research on the specific protein-protein interactions of this compound. Understanding these interactions is essential for delineating the full spectrum of its cellular effects and identifying its primary binding partners and downstream signaling pathways.
Pathway-Specific Inhibition Using Genetic Tools (e.g., siRNA, CRISPR-Cas9)
Investigation of Methoxyvone in Specific Biological Phenomena in Vitro and Ex Vivo Models
Virology Research: Antiviral Mechanisms
Methoxyvone has been identified in research as a compound with potential antiviral activity, particularly in the context of inhibiting the replication of certain viruses in laboratory settings. While comprehensive studies on a wide range of viruses are not extensively documented in the available literature, some findings suggest its involvement in interfering with viral life cycles. The typical viral life cycle involves several key stages: attachment, penetration, uncoating, biosynthesis of viral components, maturation, and release. lumenlearning.comnih.govthermofisher.com Viruses must commandeer the host cell's machinery to reproduce. lumenlearning.com
Research into the antiviral properties of various compounds often involves screening to identify molecules that can interrupt one or more of these stages. researchgate.net For instance, some antiviral agents work by blocking viral entry into the host cell, while others inhibit the replication of the viral genome or the assembly of new virus particles. nih.govasm.org The effectiveness of an antiviral compound is frequently measured by its ability to reduce the production of new infectious virus particles in cell cultures.
In the context of this compound, one study noted its potential to inhibit the replication of the scrapie prion in cultured cells. dtic.mil Prions, while not viruses, share the characteristic of being infectious agents that replicate within host cells. This particular study highlighted this compound as one of several compounds capable of potent inhibition of scrapie prion replication. dtic.mil
It is important to note that the mechanisms by which this compound may exert antiviral effects are not fully elucidated. The complexity of viral replication, which can differ significantly between different types of viruses (e.g., DNA viruses vs. RNA viruses), necessitates specific research for each virus. lumenlearning.commdpi.com For example, some viruses replicate in the nucleus of the host cell, while others replicate in the cytoplasm, presenting different targets for antiviral intervention. lumenlearning.comnih.gov
Further research is required to determine the breadth and specificity of this compound's antiviral activity against a wider range of viruses and to clarify the precise mechanisms of inhibition.
The precise stages of the viral life cycle affected by this compound are not definitively established across a broad spectrum of viruses in the available scientific literature. The viral life cycle is a multi-step process that includes attachment to a host cell, penetration, uncoating of the viral genome, biosynthesis of viral proteins and nucleic acids, assembly of new virions, and their subsequent release. lumenlearning.comnih.govthermofisher.com Different antiviral compounds can interfere with any of these stages. researchgate.net
For example, some antivirals prevent the virus from entering the cell, while others may inhibit the replication of the viral genome or the synthesis of viral proteins. asm.orgnih.gov The stage at which a compound acts can provide insights into its mechanism of action.
While direct studies detailing this compound's impact on specific viral life cycle stages are limited, some related research offers context. For instance, in the study of prion diseases, this compound was found to inhibit the replication of scrapie prions in cultured cells. dtic.mil Although prions are distinct from viruses, this suggests a potential interference with the replication process of an infectious agent within a host cell.
To definitively identify the specific stages of the viral life cycle affected by this compound, further detailed virological studies would be necessary. Such studies would typically involve time-of-addition assays, where the compound is added at different points during the infection process to pinpoint the stage of inhibition.
Immunomodulatory Research
This compound has been identified in several studies as a potential modulator of the immune response. google.comgoogleapis.com The immune system's ability to mount an effective response is crucial for defending against pathogens and is also implicated in the progression of various diseases. google.com Compounds that can modulate this response, known as immunomodulators, are of significant scientific interest.
Some research has categorized this compound as a small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. google.comgoogleapis.comgoogle.com The STING pathway is a component of the innate immune system that plays a critical role in detecting the presence of cytosolic DNA, which can be a sign of viral or bacterial infection. google.com Activation of the STING pathway leads to the production of type I interferons and other cytokines that help to orchestrate an immune response. google.com
Patents related to compositions for modulating the immune response have included this compound in a list of flavonoids that can act as STING agonists. google.comgoogle.com These compositions are being investigated for their potential to enhance the immune response in various contexts. google.com The ability to modulate the immune system via the STING pathway is being explored for its therapeutic potential in a range of diseases. googleapis.com
It is important to note that while these findings suggest a potential role for this compound as an immunomodulator, further research is needed to fully characterize its effects on the immune system and its specific mechanisms of action.
This compound has been implicated in the modulation of inflammatory pathways, primarily through its proposed action as a STING agonist. google.comgoogleapis.comgoogle.com The STING pathway is recognized as a significant player in the innate immune response and can trigger inflammatory responses. google.comgoogle.com
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. While it is a protective mechanism, dysregulation of inflammatory pathways can contribute to the pathology of various diseases. google.com
Research has pointed to the involvement of Damage-Associated Molecular Patterns (DAMPs) and Pathogen-Associated Molecular Patterns (PAMPs) in initiating innate immune activation, which can lead to inflammation. google.com The modulation of these DAMP and PAMP-mediated immune responses is an area of active investigation. google.com
This compound, as a potential STING agonist, is thought to influence these pathways. google.comgoogleapis.comgoogle.comgoogle.com The activation of STING can lead to the production of pro-inflammatory cytokines, thereby influencing the inflammatory cascade. The potential for this compound and other STING agonists to modulate these responses is being explored.
In one study, this compound was mentioned in the context of inflammatory responses, although the specific details of its role were not the primary focus. dtic.mil Another study noted that in a blind screen, this compound was one of the compounds that allowed cerebellar granule neurons to overcome myelin-associated glycoprotein (B1211001) (MAG)-mediated inhibition of neurite outgrowth, a process that can be influenced by inflammatory conditions in the central nervous system. researchgate.net
These findings suggest that this compound may have a role in modulating inflammatory pathways, but more targeted research is necessary to fully elucidate its specific effects and mechanisms.
Structure Activity Relationship Sar Studies of Methoxyvone and Analogs
Correlating Methoxyvone Structure with Biological Activities
This compound has been explored for its potential anabolic-like effects, which may involve modulating calcium and nitrogen retention, and influencing protein synthesis or breakdown in muscle tissue. biosynth.comchemicalbook.com However, clinical evidence supporting its efficacy in enhancing athletic performance or altering testosterone (B1683101) and cortisol levels has been reported as lacking. wikipedia.org In certain in vitro assays, such as HIF1 ODD-luc and Neh2-luc reporter assays, this compound was found to be inactive. nih.gov Conversely, it has shown positive results in promoting oligodendrocyte progenitor cell (OPC) differentiation, suggesting a potential role in remyelination processes. researchgate.netcore.ac.uk
The fundamental scaffold of this compound is an isoflavone (B191592), characterized by a phenyl group attached at position 3 of the chromen-4-one backbone. This positioning is a key differentiator from flavones, where the phenyl group is located at position 2. researchgate.netcore.ac.uk Research indicates that this structural distinction is significant for activity. For instance, flavone (B191248) isomers of this compound, such as 7-methoxy-5-methyl-2-phenylchromen-4-one, were found to be inactive in assays evaluating remyelinating activity. researchgate.netcore.ac.uk This suggests that the isoflavone scaffold, with its phenyl group at C3, is essential for the observed biological activity of this compound in this context.
The absence of hydroxyl groups in this compound is also noteworthy. In comparative studies with other flavonoids, it has been observed that the presence and position of hydroxyl groups are critical for certain biological activities. For instance, 5-hydroxyflavone (B191505) derivatives were generally inactive in HIF1 ODD-luc reporter activation unless specific dihydroxy motifs (e.g., 3',4'-dihydroxy) were present on the phenyl ring. nih.gov This might contribute to this compound's observed inactivity in such assays.
A distinctive feature of this compound is the presence of an "untypical" methyl group at position 5. biosynth.comchemicalbook.com This methyl substitution appears to be highly significant for its biological activity. Research has strongly indicated that the methyl group at position 5 (R1) is crucial for this compound's activity in promoting OPC differentiation. researchgate.net Analogs where this methyl group was replaced by a methoxy (B1213986) group (e.g., 5,7-dimethoxyisoflavone), a hydroxyl group (e.g., 5,7-dihydroxyisoflavone, genistein), or a hydrogen atom (e.g., daidzein, formononetin) demonstrated inactivity in this assay. researchgate.net These findings underscore the critical role of the hydrophobic aliphatic methyl substituent at position 5 for this compound's specific biological effects.
Table 1: Influence of Substituent Modifications on this compound Analogs in Remyelinating Assay
| Compound Name | Position 5 Substituent | Position 7 Substituent | Isoflavone Scaffold | Activity in Remyelinating Assay researchgate.net |
| This compound | Methyl | Methoxy | Yes | Active |
| 5,7-Dimethoxyisoflavone | Methoxy | Methoxy | Yes | Inactive |
| 5,7-Dihydroxyisoflavone | Hydroxyl | Hydroxyl | Yes | Inactive |
| Genistein | Hydroxyl | Hydroxyl | Yes | Inactive |
| Biochanin A | Hydroxyl | Methoxy | Yes | Inactive |
| Daidzein | Hydrogen | Hydroxyl | Yes | Inactive |
| Formononetin | Hydrogen | Methoxy | Yes | Inactive |
| Ipriflavone | Hydrogen | Isopropoxy | Yes | Inactive |
| Flavone Isomers | (Various) | (Various) | No (Flavone) | Inactive |
Computational Chemistry and In Silico Approaches to SAR
Computational chemistry, particularly molecular docking and in silico approaches, plays a vital role in predicting the binding affinity and interactions between a ligand (compound) and a target protein. mdpi.comoup.comaginganddisease.org These methods are instrumental in understanding the structure-function relationships of compounds and guiding drug design. mdpi.com
While specific molecular docking studies focusing on this compound's active roles (e.g., remyelinating activity or anabolic effects) are not extensively detailed in the provided literature, general principles derived from flavonoid docking studies are highly relevant. For instance, computational docking of various flavonoids into Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF PHD2) has shown correlations between the predicted binding and their activity in HIF1 ODD-luc reporter assays. nih.gov Although this compound itself was inactive in these specific HIF-related assays, the established correlation between in silico binding and in vitro activity for other flavonoids demonstrates the utility of these computational tools in SAR studies for this class of compounds. nih.gov The application of molecular docking can help elucidate how specific functional groups, like the 5-methyl and 7-methoxy groups in this compound, interact with biological targets, thereby providing insights into its unique activity profile. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a compound's chemical structure with its biological activity. These models use various molecular descriptors to predict the activity of new or untested compounds, thereby guiding the design of more potent and selective agents. While QSAR methodologies are widely applied in drug discovery and have been utilized for various flavonoids to predict their biological effects, including drug interactions webmd.com, specific, detailed QSAR models developed solely for this compound were not explicitly identified in the reviewed literature. The general application of QSAR to flavonoid compounds suggests its potential utility in understanding and optimizing this compound's activities by systematically analyzing the impact of structural variations on its biological profile.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of compounds, their conformational changes, and their interactions with biological targets at an atomic level. MD simulations are a valuable tool in understanding ligand-receptor binding, protein dynamics, and the stability of molecular complexes. While molecular dynamics simulations are a recognized approach in drug discovery and have been applied to other isoflavones, such as Biochanin A interacting with AKT1 protein tandfonline.com, specific detailed molecular dynamics simulation studies focusing exclusively on this compound were not found in the current search. The absence of publicly available detailed MD data for this compound does not preclude its potential application in future research to elucidate the precise mechanisms underlying its observed biological activities and its interactions with specific cellular targets.
Advanced Research Methodologies and Future Directions
High-Throughput Screening (HTS) in Methoxyvone Discovery
High-throughput screening (HTS) has been instrumental in the initial identification and characterization of this compound's biological potential. This technology allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or phenotype.
Phenotypic Screening Approaches
Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, has been a key approach in identifying the potential therapeutic relevance of this compound. A notable example is a multi-tiered screening platform designed to identify drugs that could be repurposed as remyelinating agents for diseases like multiple sclerosis. In this comprehensive screen, a library of 2,000 compounds, which included this compound (incorrectly named in the library but later identified as 5-methyl-7-methoxyisoflavone), was tested for its impact on the metabolic activity of mouse oligodendrocyte precursor cells (OPCs). scribd.commedchemexpress.com This initial screen identified 42 molecules with significant stimulatory effects. scribd.com
The screening process involved several stages. Initially, the compounds were assessed using an MTT assay, a colorimetric test that measures cellular metabolic activity, which can reflect cell viability, proliferation, or differentiation. scribd.com Following the primary screen, hit compounds were further evaluated for their effects on OPC proliferation and differentiation into myelin-producing oligodendrocytes. scribd.commedchemexpress.com this compound was one of the three molecules that showed positive results across all screening tiers, demonstrating its potential to promote oligodendrocyte development. scribd.commedchemexpress.com
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies, such as proteomics and transcriptomics, offers a powerful approach to understanding the global molecular effects of this compound. These technologies allow for the large-scale study of proteins and gene expression, respectively, providing a comprehensive view of the biological pathways modulated by the compound.
Proteomics for Target Identification
While this compound is available as a biochemical for proteomics research, specific proteomic studies aimed at identifying its direct protein targets are not extensively documented in publicly accessible literature. nih.gov However, proteomic approaches have been successfully applied to the broader class of isoflavones to understand their biological activities. For example, proteome profiling of breast cancer cells treated with soy isoflavones has revealed that these compounds can affect distinct molecular pathways, including those related to tyrosine kinase signaling and cytoskeleton organization, depending on the cellular context. nih.govresearchgate.net Such methodologies hold significant promise for the future characterization of this compound's protein interaction network and mechanism of action.
Transcriptomics for Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been utilized to investigate the effects of this compound on gene expression. In the context of the remyelination screening mentioned earlier, real-time reverse transcription-polymerase chain reaction (RT-PCR) was used to assess the impact of this compound on the expression of the Myelin Basic Protein (MBP) gene. researchgate.netmdpi.comresearchgate.net MBP is a major component of the myelin sheath, and its increased expression is indicative of oligodendrocyte differentiation and myelination. The study found that 5-methyl-7-methoxyisoflavone (B191856) significantly stimulated the expression of MBP mRNA in a dose-dependent manner in both mixed glial cultures and in organotypic cerebellar slice cultures. scribd.commdpi.com This provides direct evidence of this compound's ability to modulate gene expression related to myelin repair.
An integrated transcriptomic and metabolomic analysis of Astragalus mongholicus also identified 5-methyl-7-methoxyisoflavone as one of the flavonoids whose biosynthesis-related genes were differentially expressed under certain conditions, highlighting the role of transcriptomics in understanding the production of this compound in plants. nih.gov
Systematic Review and Meta-Analysis of this compound Research
Table of Research Findings for this compound (5-methyl-7-methoxyisoflavone)
| Research Area | Methodology | Key Finding | Reference |
| High-Throughput Screening | Phenotypic Screen (MTT Assay) | Identified as a stimulator of oligodendrocyte precursor cell metabolic activity. | scribd.com |
| Phenotypic Screen (Myelination Assay) | Promoted the development of oligodendrocytes into myelin-forming cells. | scribd.commedchemexpress.com | |
| Transcriptomics | Real-Time RT-PCR | Significantly increased the mRNA expression of Myelin Basic Protein (MBP). | researchgate.netmdpi.comresearchgate.net |
| Integrated Transcriptomics and Metabolomics | Identified as a flavonoid with differentially expressed biosynthetic genes in Astragalus mongholicus. | nih.gov |
Methodological Disparity Analysis
The scientific literature on this compound, also known as 5-methyl-7-methoxyisoflavone, reveals significant disparities in reported outcomes, largely attributable to the variety of research methodologies employed. Early investigations, often cited in commercial patents, suggested potent anabolic properties, including increased protein synthesis and reduced cortisol levels in animals. nih.gov These initial claims, however, have been contradicted by more rigorous, controlled scientific studies.
A pivotal study in the field of sports nutrition employed a randomized, double-blind, placebo-controlled design to assess the effects of this compound on resistance-trained males. nih.gov This investigation found no significant differences in fat-free mass, body fat percentage, muscle strength, or hormonal markers like testosterone (B1683101) and cortisol between the supplement and placebo groups. nih.gov This stands in stark contrast to preliminary, abstract-only reports that had suggested positive changes in body composition. nih.gov The disparity highlights the critical importance of robust methodological design, such as blinding and the use of a placebo control, in eliminating bias and generating reliable data in human trials.
Similar methodological disparities are evident in pre-clinical research. In a large-scale chemical screen for compounds that could promote neuronal protection, this compound was identified as a preliminary "hit" for its ability to induce Arginase 1 promoter activity. jneurosci.orgjneurosci.org However, in a separate multi-tiered screening platform designed to identify remyelinating agents for multiple sclerosis, a compound identified as this compound (later confirmed to be 5-methyl-7-methoxyisoflavone after a library error was discovered) showed initial activity but did not maintain this effect through all validation tiers. researchgate.netcore.ac.uk Furthermore, nine of its chemical analogs showed no significant activity, questioning the robustness of the initial finding. researchgate.net These examples underscore how variations in screening platforms, from primary high-throughput assays to more targeted validation experiments, can yield divergent results.
Table 1: Analysis of Methodological Disparities in this compound Research
| Research Area | Methodology | Reported Finding | Source |
|---|---|---|---|
| Body Composition/Anabolism | U.S. Patents, Animal Studies (Early Reports) | arrow_upwardIncreased protein synthesis, decreased cortisol. | nih.gov |
| Body Composition/Anabolism | Randomized, Double-Blind, Placebo-Controlled Human Trial | closeNo significant effects on muscle mass, strength, or hormones. | nih.govwikipedia.org |
| Neuroprotection | High-Throughput Luciferase Reporter Screen | check_circlePositive "hit" for inducing Arginase 1 promoter activity. | jneurosci.orgjneurosci.org |
| Remyelination | Multi-tiered screening (MTT assay, cell differentiation, organotypic cultures) | hourglass_emptyActive in initial screens, but failed conclusive validation; analogs inactive. | researchgate.netcore.ac.uk |
Data Synthesis and Interpretation
Synthesizing the available data on this compound requires a careful, cross-disciplinary approach. The research spans distinct fields, from sports nutrition to oncology and neurobiology, often with conflicting findings. A narrative synthesis of the evidence suggests that the claims of this compound as an effective anabolic agent in humans are not supported by rigorous, controlled studies. nih.govwikipedia.org While early animal data and patents were promising, subsequent human trials failed to replicate these ergogenic effects. nih.gov
Emerging Research Areas and Unexplored Potential of this compound
Beyond its contested use as a sports supplement, this compound is being investigated in several emerging areas of biomedical research, revealing previously unexplored potential.
One of the most significant new directions is in the field of neurobiology, specifically for the treatment of demyelinating diseases like multiple sclerosis. A multi-tiered screening of 2,000 approved drugs and natural products identified 5-methyl-7-methoxyisoflavone as one of three molecules that showed positive results in promoting oligodendrocyte precursor cell (OPC) differentiation and remyelination in organotypic cultures. core.ac.uk Although it did not pass every validation step in that specific study, its initial identification highlights the potential of isoflavone (B191592) structures as a basis for developing remyelinating therapies. researchgate.net
Another novel area of research involves the compound's ability to modulate key cellular signaling pathways. A patent application has identified this compound as a compound capable of enhancing the activity of Hypoxia Inducible Factor (HIF). google.com HIF is a critical regulator of cellular response to low oxygen and is implicated in a wide range of conditions, including ischemic diseases like stroke, and neurodegenerative disorders. The ability to enhance HIF activity suggests a therapeutic potential far removed from its original proposed uses.
Furthermore, recent studies in microbiology have shown that this compound can act as an elicitor, inducing the synthesis of other metabolites in microorganisms. nih.gov In cultures of Streptomyces hiroshimensis, this compound induced the production of anti-B. subtilis metabolites. nih.gov This opens up a completely new application for this compound in biotechnology and drug discovery, using it as a tool to unlock the latent biosynthetic capabilities of microbes to produce novel bioactive compounds.
Table 2: Emerging Research Applications for this compound
| Emerging Research Area | Investigative Methodology | Potential Application | Source |
|---|---|---|---|
| neurologyNeuroregeneration | Multi-tiered phenotypic screening, organotypic cerebellar slice cultures. | Promoting remyelination in diseases such as Multiple Sclerosis. | researchgate.netcore.ac.uk |
| biotechCellular Signaling | Cell-based assays to screen for enhancement of Hypoxia Inducible Factor (HIF) activity. | Treatment of ischemic and neurodegenerative diseases. | google.com |
| scienceMicrobial Biotechnology | Co-culture and elicitor screening with microbial strains (e.g., Streptomyces). | Inducing the production of novel bioactive secondary metabolites from microbes. | nih.gov |
| healingNeuroprotection | High-throughput screening for regulators of the Arginase 1 promoter. | Promoting neuronal protection and regeneration after CNS injury. | jneurosci.orgjneurosci.org |
Methodological Refinements for Enhanced Reproducibility in this compound Studies
To resolve the existing discrepancies in the this compound literature and to ensure the reliability of future research, several methodological refinements are essential.
First and foremost is the analytical verification of the test compound. A study on remyelinating agents discovered that the compound labeled "this compound" in a commercial library was, in fact, 5-methyl-7-methoxyisoflavone. core.ac.uk This highlights the critical need for researchers to independently confirm the identity and purity of their compounds using methods like NMR or mass spectrometry before conducting biological experiments. Without this fundamental step, the validity of the entire study is compromised.
For pre-clinical in-vitro studies, particularly high-throughput screens, a multi-tiered approach is necessary for enhanced reproducibility. core.ac.uk An initial positive result should be followed by a series of increasingly stringent validation assays. This should include dose-response curves, testing in multiple cell lines or models, and the evaluation of structurally related chemical analogs to establish a structure-activity relationship. researchgate.net As was shown, the inactivity of nine this compound analogs cast doubt on the specificity of the initial finding. researchgate.net
In human trials, the gold standard of the randomized, double-blind, placebo-controlled design must be the minimum requirement for any study investigating the systemic effects of this compound. nih.gov Furthermore, issues of bioavailability, which have been raised as a potential reason for lack of efficacy, need to be directly addressed. samedaysupplements.com Future studies should not only administer the compound but also measure its plasma concentrations and that of its major metabolites to correlate exposure with biological outcomes. The development and use of novel delivery systems, such as cyclosome technology, to potentially enhance absorption, should be systematically evaluated and reported. samedaysupplements.com Adherence to these refinements will be crucial for building a reliable and reproducible body of evidence on the true biological effects of this compound.
Q & A
Basic Research Questions
Q. How should researchers characterize Methoxyvone's physicochemical properties to ensure reproducibility in experimental setups?
- Methodology :
- Melting Point Analysis : Use differential scanning calorimetry (DSC) to confirm the decomposition range (158–160°C) observed in structurally similar methoxyflavones .
- Solubility Profiling : Perform shake-flask experiments across solvents (e.g., DMSO, ethanol) with UV-Vis spectroscopy to quantify solubility.
- Spectroscopic Identification : Combine FT-IR, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) to validate molecular structure and purity .
- Data Table :
| Property | Method | Typical Value |
|---|---|---|
| Melting Point | DSC | 158–160°C (decomposition) |
| Solubility in DMSO | UV-Vis | ≥10 mg/mL (empirical) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Engineering Controls : Use fume hoods for weighing and synthesis to minimize airborne exposure .
- Personal Protective Equipment (PPE) : Wear NIOSH-approved P95 respirators for dust, nitrile gloves, and safety goggles. For prolonged exposure, add full-body chemical-resistant suits .
- Waste Disposal : Follow EPA guidelines for organic waste, avoiding drainage systems due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., anti-catabolic vs. pro-anabolic effects) across this compound studies?
- Methodology :
- Dose-Response Studies : Conduct in vitro assays (e.g., C2C12 myotubes) with varying concentrations (1–100 µM) to identify biphasic effects.
- Pathway-Specific Inhibition : Use siRNA or CRISPR-Cas9 to silence candidate pathways (e.g., mTOR, AMPK) and isolate this compound's primary targets .
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate existing data, highlighting methodological disparities (e.g., cell lines vs. animal models) .
Q. What experimental designs are optimal for assessing this compound's effects on protein metabolism in vivo?
- Methodology :
- Animal Models : Use murine hindlimb suspension to simulate muscle atrophy, with this compound administered intraperitoneally (10–50 mg/kg/day). Measure ubiquitin-proteasome activity via Western blot .
- Isotopic Tracing : Inject ¹³C-leucine to track protein synthesis rates in skeletal muscle using LC-MS/MS .
- Control Considerations : Include vehicle controls and pair-fed groups to account for dietary confounding.
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
- Methodology :
- Quality Control (QC) : Implement HPLC-PDA with a C18 column (≥95% purity threshold) and track retention time consistency.
- Synthetic Optimization : Use Reaxys or SciFinder to refine reaction conditions (e.g., catalyst loading, solvent polarity) for higher yield and reproducibility .
- Stability Testing : Store batches under argon at -20°C and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Methodological Considerations for Data Contradictions
Q. What statistical approaches are recommended for reconciling conflicting results in this compound's cytotoxicity profiles?
- Methodology :
- Heterogeneity Testing : Apply Cochran’s Q or I² statistics to assess variability across studies.
- Sensitivity Analysis : Exclude outliers (e.g., studies using impure compounds) and re-evaluate effect sizes .
- Toxicogenomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes linked to apoptosis or necrosis .
Ethical and Regulatory Compliance
Q. How should researchers address the lack of acute toxicity data for this compound in preclinical studies?
- Methodology :
- OECD Guideline 423 : Conduct acute oral toxicity tests in Sprague-Dawley rats, monitoring for 14 days post-administration.
- Alternative Assays : Use zebrafish embryos (FET assay) for rapid, ethically compliant toxicity screening .
- Data Sharing : Publish negative results in repositories like Zenodo to fill knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
